4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with dimethylsulfamoyl and methoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-(dimethylsulfamoyl)benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating mixtures can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the benzamide core.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrophenyldiazoniumtetrafluoroborate
Uniqueness
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to its specific substitution pattern and the presence of both dimethylsulfamoyl and methoxy-nitrophenyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-9-6-12(19(21)22)10-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKEACKPUUIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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